(1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol

Description

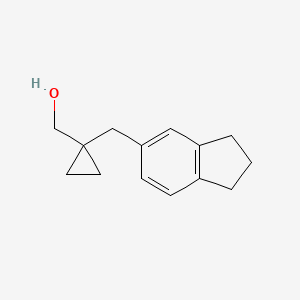

(1-((2,3-Dihydro-1H-inden-5-yl)methyl)cyclopropyl)methanol is a cyclopropane derivative featuring a 2,3-dihydroinden-5-ylmethyl substituent and a hydroxymethyl group. The methanol moiety enhances solubility and hydrogen-bonding capacity, making this compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C14H18O |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

[1-(2,3-dihydro-1H-inden-5-ylmethyl)cyclopropyl]methanol |

InChI |

InChI=1S/C14H18O/c15-10-14(6-7-14)9-11-4-5-12-2-1-3-13(12)8-11/h4-5,8,15H,1-3,6-7,9-10H2 |

InChI Key |

LRMAZDORFVOCMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CC3(CC3)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol typically involves multiple steps. One common method starts with the preparation of the indene derivative, followed by the introduction of the cyclopropyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of cyclopropyl and indene derivatives on biological systems. It can serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

In medicine, this compound may have potential therapeutic applications. Its unique structure could be explored for the development of new drugs with specific biological activities.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The cyclopropyl and indene groups may interact with enzymes or receptors, leading to changes in biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Substituents | Functional Group | Notable Properties/Activities | Reference |

|---|---|---|---|---|---|

| (1-((2,3-Dihydro-1H-inden-5-yl)methyl)cyclopropyl)methanol | C₁₄H₁₆O | 2,3-Dihydroinden-5-ylmethyl, cyclopropyl | Methanol | Enhanced solubility (hydroxyl), potential bioactivity from indenyl group | — |

| [1-((2-Methylthiazol-4-yl)methyl)cyclopropyl]methanol | C₉H₁₃NO₂S | 2-Methylthiazol-4-ylmethyl | Methanol | Thiazole group may confer antimicrobial activity | |

| (1-(Methylamino)cyclopropyl)methanol hydrochloride | C₅H₁₂ClNO | Methylamino | Methanol (as hydrochloride) | Amine substituent alters pharmacokinetics; used in specialized applications | |

| 5-MAPDI (1-(2,3-Dihydro-1H-inden-5-yl)propan-2-ylamine) | C₁₃H₁₉N | 2,3-Dihydroinden-5-yl, propan-2-yl | Amine | Structural similarity in indenyl group; lacks cyclopropane and hydroxyl | |

| [(1S)-2,2-Dimethylcyclopropyl]methanol | C₆H₁₂O | Dimethylcyclopropyl | Methanol | Simpler structure; hydroxyl enhances solubility | |

| [1-((3-Bromophenoxy)methyl)cyclopropyl]methanol | C₁₁H₁₃BrO₂ | 3-Bromophenoxymethyl | Methanol | Brominated aromatic group increases reactivity and steric bulk |

Analysis of Substituent Effects

A. Indenyl vs. Heteroaromatic Substituents

- The 2,3-dihydroinden-5-yl group in the target compound provides a fused bicyclic aromatic system, enabling stronger van der Waals interactions compared to monocyclic substituents (e.g., thiazole in or bromophenoxy in ). This may enhance binding affinity in biological targets.

B. Cyclopropane Ring Strain and Functional Groups

- The cyclopropane ring’s strain increases reactivity.

- Replacing methanol with thiol ([1-[(Dimethylamino)methyl]cyclopropyl]methanethiol ) significantly alters bioactivity: thiol derivatives show broader antimicrobial activity, whereas methanol analogs prioritize solubility.

C. Methanol vs. Amine Functionalization

- The hydroxymethyl group in the target compound enhances water solubility compared to amine-functionalized analogs like 5-MAPDI or (1-(Methylamino)cyclopropyl)methanol . This polarity difference impacts pharmacokinetics (e.g., absorption, distribution).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.